Propyl 2-hydroxybut-3-enoate
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Overview
Description
Propyl 2-hydroxybut-3-enoate is an organic compound with the molecular formula C₇H₁₂O₃. It is a propyl ester derivative of 2-hydroxybut-3-enoic acid. This compound is known for its unique chemical structure, which includes both hydroxyl and ester functional groups, making it a versatile molecule in various chemical reactions and applications.
Mechanism of Action
Mode of Action
It is hypothesized that the compound may interact with its targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or modulating signal transduction pathways .
Biochemical Pathways
The biochemical pathways affected by Propyl 2-hydroxybut-3-enoate are currently unknown. It is worth noting that compounds with similar structures have been found to influence various metabolic and signaling pathways
Pharmacokinetics
Based on its molecular weight and structure, it is expected to have good bioavailability . Further pharmacokinetic studies are needed to confirm this.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Compounds with similar structures have been shown to have various biological effects, such as modulation of enzyme activity and alteration of cellular signaling
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets
Biochemical Analysis
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is likely that the effects of the compound change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
It is likely that the effects of the compound vary with different dosages, potentially including threshold effects and toxic or adverse effects at high doses
Metabolic Pathways
It is likely that the compound is involved in various metabolic pathways, potentially interacting with various enzymes and cofactors
Transport and Distribution
It is likely that the compound is transported and distributed via various mechanisms, potentially involving transporters or binding proteins
Subcellular Localization
It is likely that the compound localizes to specific compartments or organelles within cells, potentially due to targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl 2-hydroxybut-3-enoate can be synthesized through the esterification of 2-hydroxybut-3-enoic acid with propanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-hydroxybut-3-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Propyl 2-hydroxybut-3-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Propyl 2-hydroxybut-3-enoate can be compared with other similar compounds, such as:
Methyl 2-hydroxybut-3-enoate: Similar structure but with a methyl ester group instead of a propyl ester group.
Ethyl 2-hydroxybut-3-enoate: Similar structure but with an ethyl ester group instead of a propyl ester group.
Isothis compound: Similar structure but with an isopropyl ester group instead of a propyl ester group.
The uniqueness of this compound lies in its specific ester group, which can influence its physical and chemical properties, such as solubility, boiling point, and reactivity.
Properties
IUPAC Name |
propyl 2-hydroxybut-3-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-3-5-10-7(9)6(8)4-2/h4,6,8H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOFTQQVQCGPET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C(C=C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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